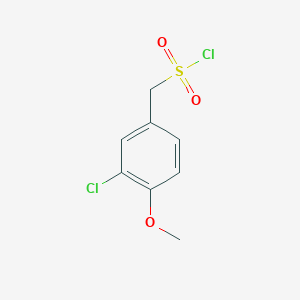
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-chloro-4-methoxyphenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of 3-chloro-4-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation of the methoxy group can lead to the formation of the corresponding sulfone.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfones: Formed from the oxidation of the methoxy group.
Applications De Recherche Scientifique
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-methoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the aromatic ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene ring instead of the 3-chloro-4-methoxyphenyl group, used in similar nucleophilic substitution reactions.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group, used in reactions requiring a stronger electron-withdrawing group.
Uniqueness
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both chloro and methoxy substituents on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents provides a balance of electron-donating and electron-withdrawing effects, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H8Cl2O3S |
|---|---|
Poids moléculaire |
255.12 g/mol |
Nom IUPAC |
(3-chloro-4-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3 |
Clé InChI |
ZFAFPSUITUBDIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
![tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11756787.png)
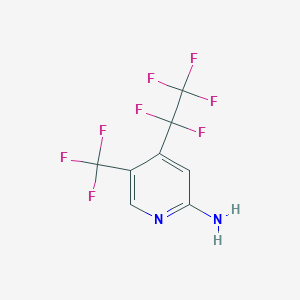
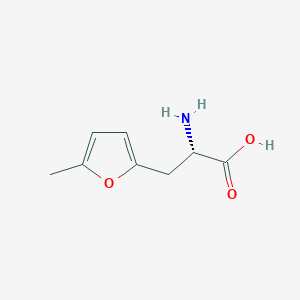
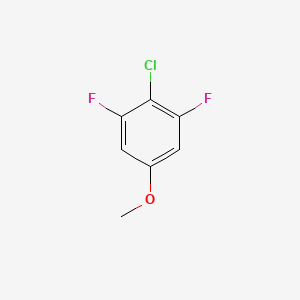
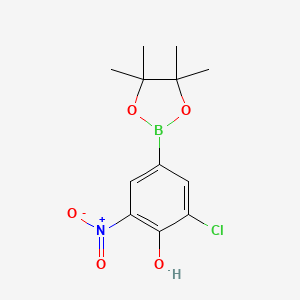
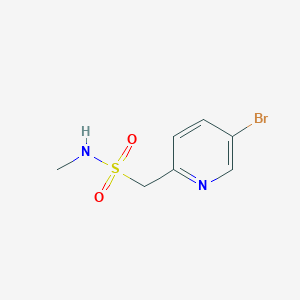

![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B11756841.png)

![2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B11756854.png)
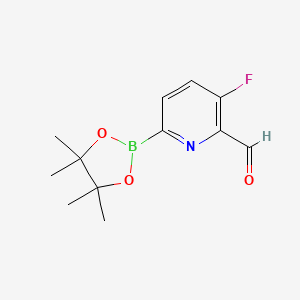
![2-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B11756865.png)
![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11756869.png)
